molecular formula C18H17BrClN5O2 B2897551 5-amino-1-(5-bromo-2-methoxybenzyl)-N-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 899981-89-6

5-amino-1-(5-bromo-2-methoxybenzyl)-N-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2897551
CAS No.: 899981-89-6
M. Wt: 450.72
InChI Key: XVGBOYUNAQTJJX-UHFFFAOYSA-N
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Description

5-amino-1-(5-bromo-2-methoxybenzyl)-N-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-carboxamide derivative characterized by a 1,2,3-triazole core substituted at position 1 with a 5-bromo-2-methoxybenzyl group, at position 4 with a carboxamide group (N-substituted with a 4-chlorobenzyl group), and at position 5 with an amino group. Its molecular formula is C₁₈H₁₇BrClN₅O₂ (molecular weight: 450.72 g/mol) .

Properties

IUPAC Name

5-amino-1-[(5-bromo-2-methoxyphenyl)methyl]-N-[(4-chlorophenyl)methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrClN5O2/c1-27-15-7-4-13(19)8-12(15)10-25-17(21)16(23-24-25)18(26)22-9-11-2-5-14(20)6-3-11/h2-8H,9-10,21H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVGBOYUNAQTJJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)CN2C(=C(N=N2)C(=O)NCC3=CC=C(C=C3)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Compound Name R1 (Position 1) R2 (N-Substituent) Molecular Weight (g/mol) Key Substituent Effects
Target Compound 5-bromo-2-methoxybenzyl 4-chlorobenzyl 450.72 Bromo and methoxy groups enhance lipophilicity and potential halogen bonding; 4-chlorobenzyl may improve metabolic stability.
5-amino-1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxamide (Lead1) Carbamoylmethyl Unspecified ~245.24* Reduced lipophilicity due to polar carbamoyl group; optimized for bacterial SOS response inhibition (IC₅₀ = 32 µM).
CAI (Calcium Influx Inhibitor) 4'-chlorobenzoyl-3,5-dichlorobenzyl Unspecified ~464.29* Bulky, halogenated substituents enhance target engagement in calcium channel inhibition.
5-amino-N-(2,5-dichlorophenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide 4-methylphenyl 2,5-dichlorophenyl ~377.22* Methyl and chloro groups balance lipophilicity and steric effects; active against renal cancer cells (GP = -13.42%).
5-amino-1-(4-fluorobenzyl)-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide 4-fluorobenzyl 3-methylphenyl ~352.37* Fluorine improves metabolic stability; methylphenyl enhances hydrophobic interactions.

*Calculated based on molecular formulas.

Pharmacokinetic Considerations

  • Metabolic Stability : The 4-chlorobenzyl group may reduce oxidative metabolism compared to methyl or fluorobenzyl analogs .
  • Toxicity : Lead1’s low cytotoxicity highlights the scaffold’s safety profile, while halogenated analogs (e.g., CAI) may accumulate in tissues, requiring dose optimization .

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